molecular formula C21H15N3O6 B269731 2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid

2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid

Cat. No. B269731
M. Wt: 405.4 g/mol
InChI Key: CTOBDBIQCIDLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPHCB and is a derivative of biphenylcarboxylic acid. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of NPHCB involves its ability to inhibit the activity of certain enzymes and proteins. The compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, leading to improved cognitive function. NPHCB has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPHCB have been extensively studied. The compound has been found to exhibit significant anti-inflammatory and anti-tumor activities, making it a potential candidate for cancer treatment. It has also been found to exhibit significant inhibitory activity against acetylcholinesterase, leading to improved cognitive function. Additionally, NPHCB has been found to exhibit antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

NPHCB has several advantages and limitations for use in lab experiments. One of the advantages is its ability to exhibit significant anti-inflammatory and anti-tumor activities, making it a potential candidate for cancer treatment. Additionally, the compound has been found to exhibit significant inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of NPHCB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of NPHCB. One potential direction is the further study of its anti-inflammatory and anti-tumor activities, with a focus on developing new cancer treatments. Additionally, further research could be conducted on its inhibitory activity against acetylcholinesterase, with a focus on developing new treatments for Alzheimer's disease. Another potential direction is the development of new methods for synthesizing NPHCB, with a focus on improving its solubility in water and other solvents.

Synthesis Methods

The synthesis of 2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromobiphenyl-2-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride. The product is then purified using recrystallization to obtain pure NPHCB.

Scientific Research Applications

NPHCB has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant anti-inflammatory and anti-tumor activities, making it a potential candidate for cancer treatment. It has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease.

properties

Product Name

2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-19(13-6-5-7-14(12-13)24(29)30)22-23-20(26)17-10-3-1-8-15(17)16-9-2-4-11-18(16)21(27)28/h1-12H,(H,22,25)(H,23,26)(H,27,28)

InChI Key

CTOBDBIQCIDLBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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